N-(alpha,alpha-Dimethylphenethyl)formamide
Overview
Description
N-(alpha,alpha-Dimethylphenethyl)formamide is an organic compound with the molecular formula C11H15NO. It is a derivative of N-formyl phenethylamine, characterized by the presence of a formamide group attached to a phenethylamine backbone that is further substituted with two methyl groups at the alpha position. This compound is known for its applications in the synthesis of various analogues and its potential use in scientific research.
Mechanism of Action
Target of Action
N-(alpha,alpha-Dimethylphenethyl)formamide, also known as n-(2-methyl-1-phenylpropan-2-yl)formamide, is a α,α-dimethylated N-formyl phenthylamine derivative
Mode of Action
It is used in the preparation of its n-methyl analogue, which is a known sympathomimetic . Sympathomimetic drugs mimic the effects of neurotransmitters such as norepinephrine, epinephrine, and dopamine, stimulating the sympathetic nervous system.
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may have good bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(alpha,alpha-Dimethylphenethyl)formamide can be synthesized through several methods. One common synthetic route involves the formylation of alpha,alpha-dimethylphenethylamine using formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale formylation processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(alpha,alpha-Dimethylphenethyl)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group, yielding alpha,alpha-dimethylphenethylamine.
Substitution: The formamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alpha,alpha-dimethylphenethylamine.
Substitution: Various substituted phenethylamine derivatives.
Scientific Research Applications
N-(alpha,alpha-Dimethylphenethyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including as sympathomimetic agents.
Medicine: Research into its analogues explores potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
Alpha,alpha-Dimethylphenethylamine: A precursor and structurally similar compound.
N-Methyl-alpha,alpha-Dimethylphenethylamine: An analogue with known sympathomimetic properties.
Phenethylamine: The parent compound from which N-(alpha,alpha-Dimethylphenethyl)formamide is derived.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the formamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-methyl-1-phenylpropan-2-yl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,12-9-13)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDURGCJDOKTFHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279270 | |
Record name | N-(1,1-Dimethyl-2-phenylethyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52117-13-2 | |
Record name | N-(1,1-Dimethyl-2-phenylethyl)formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52117-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(alpha,alpha-Dimethylphenethyl)formamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052117132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1,1-Dimethyl-2-phenylethyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(α,α-dimethylphenethyl)formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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